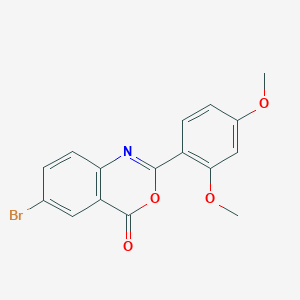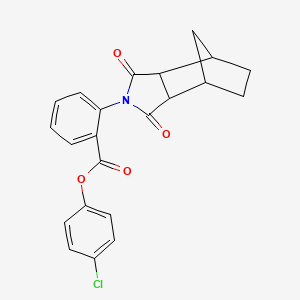![molecular formula C18H20N4O5S B12461560 N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetamidobenzenesulfonyl chloride with hydrazine to form the intermediate 4-acetamidobenzenesulfonyl hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and related compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical assays and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidobenzenesulfonyl azide: This compound is structurally similar and used in similar applications.
4-Acetamidobenzenesulfonyl chloride: Another related compound used as a precursor in the synthesis of sulfonyl hydrazides.
Uniqueness
N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is unique due to its specific structural features, which allow it to undergo a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C18H20N4O5S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H20N4O5S/c1-3-17(24)20-15-6-4-13(5-7-15)18(25)21-22-28(26,27)16-10-8-14(9-11-16)19-12(2)23/h4-11,22H,3H2,1-2H3,(H,19,23)(H,20,24)(H,21,25) |
InChI-Schlüssel |
FTHCVUBWCFURKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461490.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12461495.png)
![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)
![N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12461523.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12461525.png)
![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12461546.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
